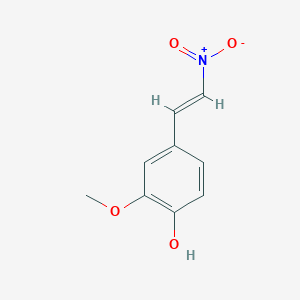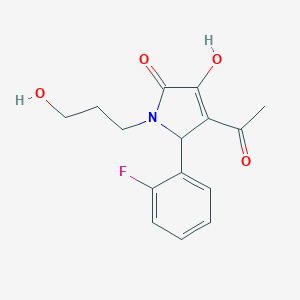
3,5,5,5'-TETRAMETHYL-1'H,4H-1,3'-BIPYRAZOLE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,5,5'-TETRAMETHYL-1'H,4H-1,3'-BIPYRAZOLE is a heterocyclic compound featuring two pyrazole rings. Pyrazoles are five-membered rings containing two nitrogen atoms, which are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5,5'-TETRAMETHYL-1'H,4H-1,3'-BIPYRAZOLE typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of a hydrazine derivative with a diketone or ketoester in the presence of an acid or base catalyst.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of hydrazine derivatives or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at the pyrazole rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) might be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides could be employed under basic or acidic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution could produce various alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3,5,5,5'-TETRAMETHYL-1'H,4H-1,3'-BIPYRAZOLE might be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, pyrazole derivatives are known for their potential as enzyme inhibitors, anti-inflammatory agents, and antimicrobial compounds.
Medicine
In medicine, this compound could be explored for its therapeutic potential, possibly as an anti-cancer or anti-viral agent.
Industry
Industrially, pyrazole derivatives might be used in the synthesis of dyes, agrochemicals, or as intermediates in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context. Generally, pyrazole derivatives might interact with enzymes or receptors, inhibiting or modulating their activity. Molecular targets could include kinases, proteases, or other critical proteins in disease pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-dimethyl-1H-pyrazole
- 4,5-dimethyl-1H-pyrazole
- 1-phenyl-3,5-dimethyl-1H-pyrazole
Uniqueness
3,5,5,5'-TETRAMETHYL-1'H,4H-1,3'-BIPYRAZOLE is unique due to its specific substitution pattern, which might confer distinct chemical reactivity or biological activity compared to other pyrazole derivatives.
Propriétés
Numéro CAS |
17066-76-1 |
|---|---|
Formule moléculaire |
C10H16N4 |
Poids moléculaire |
192.26g/mol |
Nom IUPAC |
3,5,5-trimethyl-1-(5-methyl-1H-pyrazol-3-yl)-4H-pyrazole |
InChI |
InChI=1S/C10H16N4/c1-7-5-9(12-11-7)14-10(3,4)6-8(2)13-14/h5H,6H2,1-4H3,(H,11,12) |
Clé InChI |
GTOLDLDQCJDGLJ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C)C)C2=NNC(=C2)C |
SMILES canonique |
CC1=NN(C(C1)(C)C)C2=NNC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,5'-bis[1H-benzimidazole]](/img/structure/B361421.png)



![9-(2-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361448.png)
![9-(2-chloro-6-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361451.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B361452.png)

![9-(2,4-dimethoxybenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361456.png)
![6-chloro-9-(3,4-dimethoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361458.png)
![6-chloro-4-phenyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361460.png)

